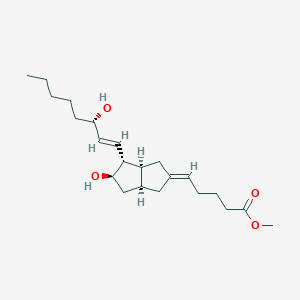

Carbaprostacyclin methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El éster metílico de carbaprostaciclina es un derivado metilado de la carbaprostaciclina, un análogo estable de la prostaciclina (prostaglandina I2). Este compuesto es conocido por su capacidad para activar el receptor de prostaciclina o PPARdelta . Tiene una fórmula molecular de C22H36O4 y un peso molecular de 364,5 g/mol .

Métodos De Preparación

El éster metílico de carbaprostaciclina se sintetiza mediante la metilación de la carbaprostaciclina. La ruta sintética implica la esterificación de la carbaprostaciclina para formar el derivado éster metílico . Las condiciones de reacción suelen implicar el uso de etanol como disolvente, siendo el compuesto soluble en DMF, DMSO y PBS (pH 7,2) . Los métodos de producción industrial para el éster metílico de carbaprostaciclina no están ampliamente documentados, pero el proceso generalmente sigue los protocolos estándar de síntesis orgánica para las reacciones de esterificación.

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

El éster metílico de carbaprostaciclina tiene varias aplicaciones de investigación científica:

Investigación cardiovascular: Se utiliza para estudiar la inhibición de la agregación plaquetaria y los efectos sobre la coagulación sanguínea.

Bioquímica lipídica: El compuesto se utiliza en investigaciones relacionadas con el metabolismo lipídico y la vía de la ciclooxigenasa.

Farmacología: Sirve como herramienta para investigar la activación de los receptores de prostaciclina y PPARdelta.

Mecanismo De Acción

El éster metílico de carbaprostaciclina ejerce sus efectos activando el receptor de prostaciclina o PPARdelta . Esta activación conduce a diversas respuestas fisiológicas, incluida la inhibición de la agregación plaquetaria y la promoción de la diferenciación de adipocitos . El mecanismo de acción del compuesto implica la unión a estos receptores y la modulación de las vías de señalización descendentes que regulan las funciones celulares.

Comparación Con Compuestos Similares

El éster metílico de carbaprostaciclina se compara con otros análogos de la prostaciclina, como:

Carbaprostaciclina: El compuesto precursor, que también es un análogo estable de la prostaciclina y comparte actividades biológicas similares.

Prostaglandina I2 (PGI2): El ligando natural para el receptor de prostaciclina, que tiene una mayor potencia en la inhibición de la agregación plaquetaria en comparación con la carbaprostaciclina.

Carboprost Trometamina: Otro análogo de la prostaglandina utilizado por sus propiedades oxitócicas, pero con diferentes aplicaciones farmacológicas.

El éster metílico de carbaprostaciclina es único debido a su estructura metilada, que proporciona estabilidad y características de solubilidad específicas que son ventajosas para ciertas aplicaciones de investigación .

Actividad Biológica

Carbaprostacyclin methyl ester is a synthetic derivative of prostacyclin (PGI2), known for its potent biological activities, particularly in the cardiovascular system. This article delves into its synthesis, biological effects, and potential therapeutic applications, supported by relevant research findings and case studies.

Synthesis of this compound

This compound is synthesized through a series of chemical reactions starting from prostaglandins of the F2α series. The process involves the formation of a 5-bromo-6,9α-epoxy derivative, followed by esterification and dehydrobromination to yield the final product. This compound exhibits enhanced stability at physiological pH compared to natural prostacyclin .

Biological Activity

1. Inhibition of Platelet Aggregation

this compound has been shown to inhibit platelet aggregation effectively. Research indicates that it acts on various agents that induce platelet aggregation, making it a potential therapeutic agent in conditions where platelet aggregation poses a risk, such as cardiovascular diseases .

2. Vasodilatory Effects

The compound induces vasodilation in various vascular tissues. For instance, studies have demonstrated that it can cause significant relaxation in human pulmonary arteries and other vascular preparations when administered at nanomolar concentrations. This effect is mediated through the activation of prostacyclin receptors (IP receptors) which are pivotal in regulating vascular tone .

3. Renal Blood Flow Enhancement

In animal models, particularly dogs, this compound has been observed to increase renal blood flow significantly at low concentrations. This property suggests its potential utility in treating renal insufficiency or related conditions .

Table 1: Summary of Biological Effects

Case Study: Effects on Human Pulmonary Artery

In a controlled study involving human pulmonary artery preparations, this compound was administered alongside other vasodilators. The results indicated a marked increase in relaxation response compared to baseline measurements, highlighting its efficacy as a vasodilator and its potential role in managing pulmonary hypertension .

The biological activity of this compound is primarily attributed to its interaction with IP receptors on vascular smooth muscle cells. Upon binding, it activates adenylate cyclase, leading to increased cyclic AMP (cAMP) levels, which subsequently results in smooth muscle relaxation and inhibition of platelet aggregation. This mechanism is crucial for its therapeutic applications in cardiovascular diseases .

Propiedades

IUPAC Name |

methyl (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O4/c1-3-4-5-9-18(23)11-12-19-20-14-16(13-17(20)15-21(19)24)8-6-7-10-22(25)26-2/h8,11-12,17-21,23-24H,3-7,9-10,13-15H2,1-2H3/b12-11+,16-8+/t17-,18-,19+,20-,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEFVSUBWWRXMV-MUHPVNSJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)OC)C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)OC)/C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.